![molecular formula C19H18N2O7S B11140099 (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11140099.png)
(2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic molecule that features a chromenone core, a thiazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
The compound (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The thiazole ring can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while substitution reactions on the thiazole ring can produce a variety of substituted thiazoles .
Scientific Research Applications
The compound (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chromenone core and thiazole ring are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- (S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid .
Uniqueness
What sets (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid apart from similar compounds is its unique combination of a chromenone core, thiazole ring, and acetic acid moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications .
Biological Activity
The compound (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid , identified by its CAS number 855287-75-1, is a derivative of thiazole and chromene. This compound exhibits significant biological activity that has been explored in various studies, particularly in the context of anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound includes a thiazole ring and a chromene moiety, which are known for their diverse biological activities. The molecular formula is C14H14O6 with a molecular weight of approximately 278.26 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄O₆ |
Molecular Weight | 278.26 g/mol |
CAS Number | 855287-75-1 |
Anticancer Activity
Research indicates that compounds containing thiazole and chromene derivatives exhibit anticancer properties . For instance, studies have shown that thiazolidin compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 through intrinsic and extrinsic pathways . The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell growth.
Case Study:
A study on similar thiazole derivatives revealed that they exhibited significant antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Thiazolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their utility in treating infections .
Table of Antimicrobial Activity:
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
Thiazolidine Derivative | Staphylococcus aureus | 15 |
Thiazolidine Derivative | Escherichia coli | 12 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects . It has been reported to reduce pro-inflammatory markers in macrophage cell lines, indicating its potential use in inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction: The compound triggers apoptosis through mitochondrial pathways, leading to increased caspase activity in cancer cells.
- Antioxidant Properties: It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress within cells.
- Enzyme Inhibition: The compound potentially inhibits enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.
Properties
Molecular Formula |
C19H18N2O7S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O7S/c1-9-11-4-5-13(26-2)17(27-3)16(11)28-18(25)12(9)7-14(22)21-19-20-10(8-29-19)6-15(23)24/h4-5,8H,6-7H2,1-3H3,(H,23,24)(H,20,21,22) |
InChI Key |
JBXFYHRBMAGWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.